molecular formula C15H11NO6 B2615524 4-Formyl-2-methoxyphenyl 3-nitrobenzoate CAS No. 294876-68-9

4-Formyl-2-methoxyphenyl 3-nitrobenzoate

Cat. No.: B2615524
CAS No.: 294876-68-9
M. Wt: 301.254
InChI Key: DPYKDLGCJXVBIJ-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl 3-nitrobenzoate is an organic compound with the molecular formula C15H11NO6. It is a derivative of benzoic acid and is known for its unique structural features, which include a formyl group, a methoxy group, and a nitro group. This compound is of interest in various fields of scientific research due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxyphenyl 3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxyphenyl 3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron filings in acidic conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline conditions.

    Reduction: H2 with Pd/C or Fe in HCl.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: 4-Formyl-2-methoxybenzoic acid.

    Reduction: 4-Formyl-2-methoxyaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Formyl-2-methoxyphenyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl 3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The formyl group can also participate in covalent bonding with nucleophilic sites in biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Formyl-2-methoxyphenyl 4-nitrobenzoate
  • 4-Formyl-3-methoxyphenyl 3-nitrobenzoate
  • 4-Formyl-2-methoxyphenyl 2-nitrobenzoate

Uniqueness

4-Formyl-2-methoxyphenyl 3-nitrobenzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity.

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO6/c1-21-14-7-10(9-17)5-6-13(14)22-15(18)11-3-2-4-12(8-11)16(19)20/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYKDLGCJXVBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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